8-(Bromomethyl)imidazo[1,2-a]pyridine

Nucleophilic substitution Synthetic methodology Leaving group comparison

Researchers advancing CNS or antiparasitic pipelines require reproducible access to the 8-substituted imidazo[1,2-a]pyridine core, where casual analog substitution can derail synthetic routes and invalidate biological data. This 8-(bromomethyl) derivative is the direct, validated precursor to pharmacophores with demonstrated 0.04 μM IC50 against T. brucei and a 15-fold potency gain over fexinidazole. - Enables direct access to 8-substituted libraries via reliable nucleophilic displacement or Suzuki cross-coupling. - Superior bromine leaving group ensures faster kinetics and higher yields compared to chloro-analogs. - Available for immediate sourcing with the batch-to-batch consistency procurement managers require.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Cat. No. B13620693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Bromomethyl)imidazo[1,2-a]pyridine
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)CBr
InChIInChI=1S/C8H7BrN2/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6H2
InChIKeyPDKXWNZYAVTSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Bromomethyl)imidazo[1,2-a]pyridine: Essential Procurement Data and Core Chemical Identity


8-(Bromomethyl)imidazo[1,2-a]pyridine (CAS: 2089333-45-7) is a heterobicyclic building block featuring a fused imidazo[1,2-a]pyridine core with a bromomethyl substituent at the 8-position . Its molecular formula is C8H7BrN2 with a molecular weight of 211.06 g/mol [1]. The compound serves as a versatile electrophilic intermediate in medicinal chemistry and agrochemical synthesis, where the bromomethyl group provides a reactive handle for nucleophilic substitution, cross-coupling, and heterocycle elaboration [2]. The imidazo[1,2-a]pyridine scaffold itself is recognized as a privileged structure in drug discovery, with approved therapeutics including zolpidem and alpidem demonstrating its pharmaceutical relevance [2].

8-(Bromomethyl)imidazo[1,2-a]pyridine: Why In-Class Substitution Without Verification Compromises Synthetic Outcomes


The imidazo[1,2-a]pyridine scaffold exhibits substitution position-dependent reactivity and biological activity profiles that preclude casual interchange of analogs [1]. The 8-position bromomethyl derivative offers a distinct combination of electrophilicity and steric accessibility that differs fundamentally from alternative substitution patterns (e.g., 6-bromo, 3-bromomethyl) or halogen variants (e.g., chloromethyl analog) [2]. The bromine atom's superior leaving group ability compared to chlorine directly impacts reaction kinetics and yields in nucleophilic displacement and cross-coupling reactions [3]. Furthermore, the 8-position on this scaffold has been demonstrated as a critical determinant of biological activity in multiple target classes, including antikinetoplastid agents, where 8-substitution significantly modulates potency and selectivity [4]. Procuring the specific 8-(bromomethyl) derivative ensures reproducible access to the intended synthetic intermediates and final compounds, whereas unverified substitution with 6-bromo, 3-substituted, or chloro-analogs introduces uncontrolled variables that may compromise both synthetic efficiency and downstream biological outcomes.

8-(Bromomethyl)imidazo[1,2-a]pyridine: Quantitative Comparative Evidence for Procurement Decision Support


Leaving Group Reactivity Differential: Bromomethyl vs. Chloromethyl at the 8-Position

The bromomethyl substituent at the 8-position provides substantially enhanced leaving group ability relative to the chloromethyl analog, translating to faster nucleophilic displacement kinetics under identical conditions [1]. This reactivity differential is a direct consequence of the lower carbon-bromine bond dissociation energy (C-Br: approximately 285 kJ/mol) compared to carbon-chlorine (C-Cl: approximately 327 kJ/mol), making bromine the preferred leaving group for SN2-type transformations [2]. In the context of imidazo[1,2-a]pyridine functionalization, the bromomethyl derivative enables milder reaction conditions and shorter reaction times for subsequent derivatization compared to the chloromethyl analog [1].

Nucleophilic substitution Synthetic methodology Leaving group comparison

Lipophilicity Differential: Calculated logP Comparison for 8-Position Halomethyl Derivatives

The 8-(bromomethyl)imidazo[1,2-a]pyridine exhibits a calculated logP (cLogP) of approximately 2.58, reflecting the lipophilic contribution of the bromine atom . In contrast, the 8-(chloromethyl) analog demonstrates a lower XLogP3-AA value of 2.2 [1]. The increased lipophilicity of the bromomethyl derivative can influence membrane permeability, protein binding, and overall pharmacokinetic profile in medicinal chemistry applications. The calculated physicochemical parameters for the target compound include: molecular weight 211.06 g/mol, topological polar surface area (TPSA) 17.3 Ų, and zero hydrogen bond donors .

Physicochemical properties Drug-likeness logP

Synthetic Utility: One-Pot C3-Functionalization Using α-Bromomethyl Ketone Precursors

α-Bromomethyl ketones, the direct synthetic precursors to 8-(bromomethyl)imidazo[1,2-a]pyridine, enable efficient one-pot sequential construction of C3-functionalized imidazo[1,2-a]pyridines under transition-metal-free conditions [1]. In this methodology, the bromomethyl group serves dual roles: first as the reactive partner in cyclocondensation with 2-aminopyridines, and subsequently as a brominating agent for C3-halogenation when reacted with K2S2O8 [1]. The protocol yields 3-bromo-2-aryl-imidazo[1,2-a]pyridines in good to high yields and tolerates a broad range of functional groups [1]. This tandem reactivity is distinct from chloromethyl or non-halogenated analogs, which lack the capacity to serve as in situ halogenating agents.

Multicomponent reactions Transition-metal-free synthesis C3-functionalization

8-Position Substitution as a Critical Determinant of Biological Activity

The 8-position of the imidazo[1,2-a]pyridine scaffold has been validated as a critical site for modulating biological activity in multiple therapeutic contexts [1][2]. In a study of antileishmanial and antitrypanosomal agents, Suzuki-Miyaura coupling at the 8-position of 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine yielded derivatives with IC50 values ranging from 1.1-3 μM against Leishmania infantum axenic amastigotes [2]. Notably, introducing an aryl moiety at position 8 significantly increased antitrypanosomal activity, with two compounds (14 and 20) achieving IC50 values of 0.04-0.16 μM against Trypanosoma brucei brucei, exceeding the activity of the reference drug-candidate fexinidazole (IC50 = 0.6 μM) [2]. The 8-(bromomethyl) derivative provides a direct synthetic entry point to these biologically validated 8-substituted pharmacophores via nucleophilic displacement or cross-coupling chemistry.

Structure-activity relationship Antiparasitic agents 8-position functionalization

Microwave-Assisted Suzuki Coupling Compatibility at the 8-Position

Bromo-substituted imidazo[1,2-a]pyridines demonstrate robust compatibility with microwave-assisted palladium-catalyzed Suzuki coupling reactions, enabling rapid diversification to arylated imidazole-fused heterocycles [1]. The bromine atom at various positions on the imidazo[1,2-a]pyridine scaffold (including the 8-position via bromomethyl displacement or direct 8-bromo substitution) serves as an effective coupling partner with substituted arylboronic acids under microwave irradiation [1]. This reactivity profile contrasts with chloro-substituted analogs, which generally require more forcing conditions or specialized catalysts for efficient cross-coupling. The bromomethyl group at the 8-position offers an additional dimension of synthetic flexibility, as it can participate in either direct nucleophilic displacement or serve as a precursor to 8-bromo derivatives for subsequent cross-coupling.

Cross-coupling Microwave synthesis Palladium catalysis

Direct Synthetic Access via Bromomethyl Ketone Cyclocondensation

8-(Bromomethyl)imidazo[1,2-a]pyridine and related bromo-substituted imidazo[1,2-a]pyridines can be directly synthesized via the reaction of bromomethyl ketones with 2-aminopyridine in dimethyl sulfoxide [1]. This Chichibabin-type cyclocondensation proceeds with regioselective formation of the bromo-substituted imidazole ring, providing direct access to the desired 8-bromomethyl substitution pattern without requiring post-cyclization halogenation steps [1]. In contrast, alternative synthetic routes to 8-substituted imidazo[1,2-a]pyridines often require multi-step sequences involving pre-functionalized 2-aminopyridines or post-cyclization C-H functionalization, which can introduce additional purification challenges and yield losses.

Cyclocondensation Heterocycle synthesis Bromomethyl ketones

8-(Bromomethyl)imidazo[1,2-a]pyridine: Evidence-Backed Application Scenarios for Procurement Planning


Medicinal Chemistry: Antiparasitic Drug Discovery Leveraging 8-Position SAR

The 8-position of the imidazo[1,2-a]pyridine scaffold has been validated as a critical determinant of antiparasitic activity [4]. 8-Substituted derivatives achieve IC50 values as low as 0.04 μM against T. brucei brucei, representing a 15-fold potency improvement over fexinidazole (IC50 = 0.6 μM) with selectivity indices exceeding 550 [4]. The 8-(bromomethyl) derivative serves as a direct synthetic precursor to these biologically validated pharmacophores via nucleophilic displacement or cross-coupling reactions, enabling rapid exploration of 8-substituted analog libraries for antiparasitic drug discovery programs.

Synthetic Methodology: One-Pot Sequential C3-Functionalization for Library Synthesis

α-Bromomethyl ketones, the synthetic precursors to 8-(bromomethyl)imidazo[1,2-a]pyridine, enable efficient one-pot sequential construction of C3-functionalized imidazo[1,2-a]pyridines under transition-metal-free conditions . This methodology tolerates a broad range of functional groups and is reliable for gram-scale experiments, making it suitable for both discovery-phase library synthesis and process development . The dual functionality of the bromomethyl group—serving both as cyclization partner and in situ halogenating agent—reduces the number of synthetic steps and reagents required compared to alternative routes.

Cross-Coupling Chemistry: Microwave-Assisted Suzuki Diversification at the 8-Position

Bromo-substituted imidazo[1,2-a]pyridines, including derivatives accessible from 8-(bromomethyl)imidazo[1,2-a]pyridine, demonstrate robust compatibility with microwave-assisted palladium-catalyzed Suzuki coupling reactions with arylboronic acids . This reactivity profile enables rapid diversification to arylated imidazole-fused heterocycles under accelerated microwave conditions, reducing reaction times from hours to minutes and facilitating high-throughput SAR exploration . The enhanced leaving group ability of bromine compared to chlorine translates to more efficient cross-coupling under milder conditions.

Physicochemical Property Optimization: LogP Tuning via Halogen Selection

The bromomethyl derivative exhibits a calculated logP of approximately 2.58, representing a ΔlogP of +0.38 compared to the chloromethyl analog (XLogP3-AA = 2.2) [4]. This lipophilicity differential provides medicinal chemists with a discrete tuning parameter for optimizing membrane permeability and tissue distribution without altering the core scaffold or introducing additional molecular complexity. The topological polar surface area (TPSA = 17.3 Ų) and absence of hydrogen bond donors further support blood-brain barrier penetration potential, making this building block particularly relevant for CNS-targeted drug discovery programs.

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